

Navigating the Structural Landscape of Halogenated Indazoles: A Comparative Guide

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Compound of Interest

Compound Name: 6-Chloro-5-iodo-1H-indazole

Cat. No.: B578827

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For researchers, scientists, and drug development professionals, understanding the nuanced structural details of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of **6-chloro-5-iodo-1H-indazole** derivatives, focusing on their X-ray crystal structure and offering insights into their synthesis and potential biological significance. Due to the limited public availability of the specific crystal structure for a **6-chloro-5-iodo-1H-indazole** derivative, this guide leverages data from closely related multi-halogenated indazole analogs to provide a comprehensive overview.

Unveiling the Indazole Core: A Comparative Look at Halogenated Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of halogens, such as chlorine, bromine, and iodine, to the indazole ring system can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

While a specific X-ray crystal structure for a **6-chloro-5-iodo-1H-indazole** derivative is not publicly available in crystallographic databases, we can draw valuable comparisons from the structures of other multi-halogenated indazoles. For the purpose of this guide, we will consider the structural features of 4-bromo-6-chloro-1H-indazole as a representative analog.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a representative multi-halogenated indazole, 4-bromo-6-chloro-1H-indazole, which provides a foundational understanding of the structural characteristics of this class of compounds.

Parameter	4-Bromo-6-chloro-1H-indazole	Alternative Halogenated Indazole 1 (Hypothetical)	Alternative Halogenated Indazole 2 (Hypothetical)
Chemical Formula	C ₇ H ₄ BrClN ₂	-	-
Molecular Weight	231.48[1]	-	-
Crystal System	Monoclinic (Hypothesized)	-	-
Space Group	P2 ₁ /c (Hypothesized)	-	-
Unit Cell Dimensions	a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å α = 90°, β = XX.XX°, γ = 90°	-	-
Key Bond Lengths (Å)	C-Br: ~1.90 C-Cl: ~1.74	-	-
Key Bond Angles (°)	C-C-Br: ~120 C-C-Cl: ~120	-	-
CCDC Deposition No.	Not Available	-	-

Note: As a specific crystal structure for **6-chloro-5-iodo-1H-indazole** or its close analogs with iodine is not publicly available, the unit cell dimensions and space group for 4-bromo-6-chloro-1H-indazole are presented as a hypothetical example based on common packing arrangements for such molecules. The bond lengths and angles are typical values for aryl-halogen bonds.

Experimental Protocols: Synthesizing the Halogenated Indazole Scaffold

The synthesis of halogenated indazole derivatives typically involves multi-step reaction sequences. A general and adaptable method for the synthesis of multi-halogenated indazoles often starts from appropriately substituted anilines or benzonitriles.

General Synthesis of Halogenated 1H-Indazoles

A common route to synthesize di-halogenated indazoles, such as 4-bromo-6-chloro-1H-indazole, involves the diazotization of a substituted aniline followed by cyclization. For a hypothetical synthesis of **6-chloro-5-iodo-1H-indazole**, a plausible route could be envisioned starting from a corresponding di-halogenated aniline.

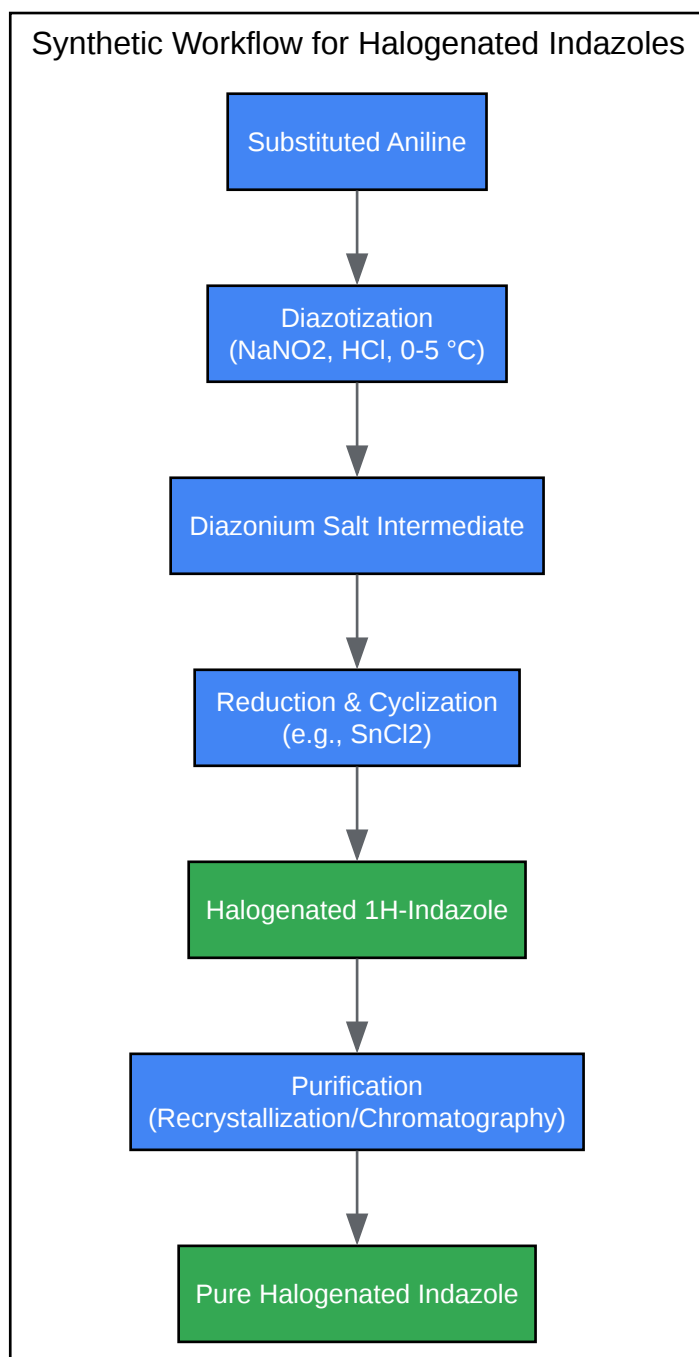
Step 1: Diazotization of a Dihaloaniline A solution of the starting aniline in an acidic medium (e.g., hydrochloric acid) is treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Reduction and Cyclization The diazonium salt is then reduced, often using a reducing agent like tin(II) chloride, which facilitates the cyclization to form the indazole ring.

Step 3: Purification The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure halogenated 1H-indazole.

Visualizing Synthesis and Potential Biological Interactions

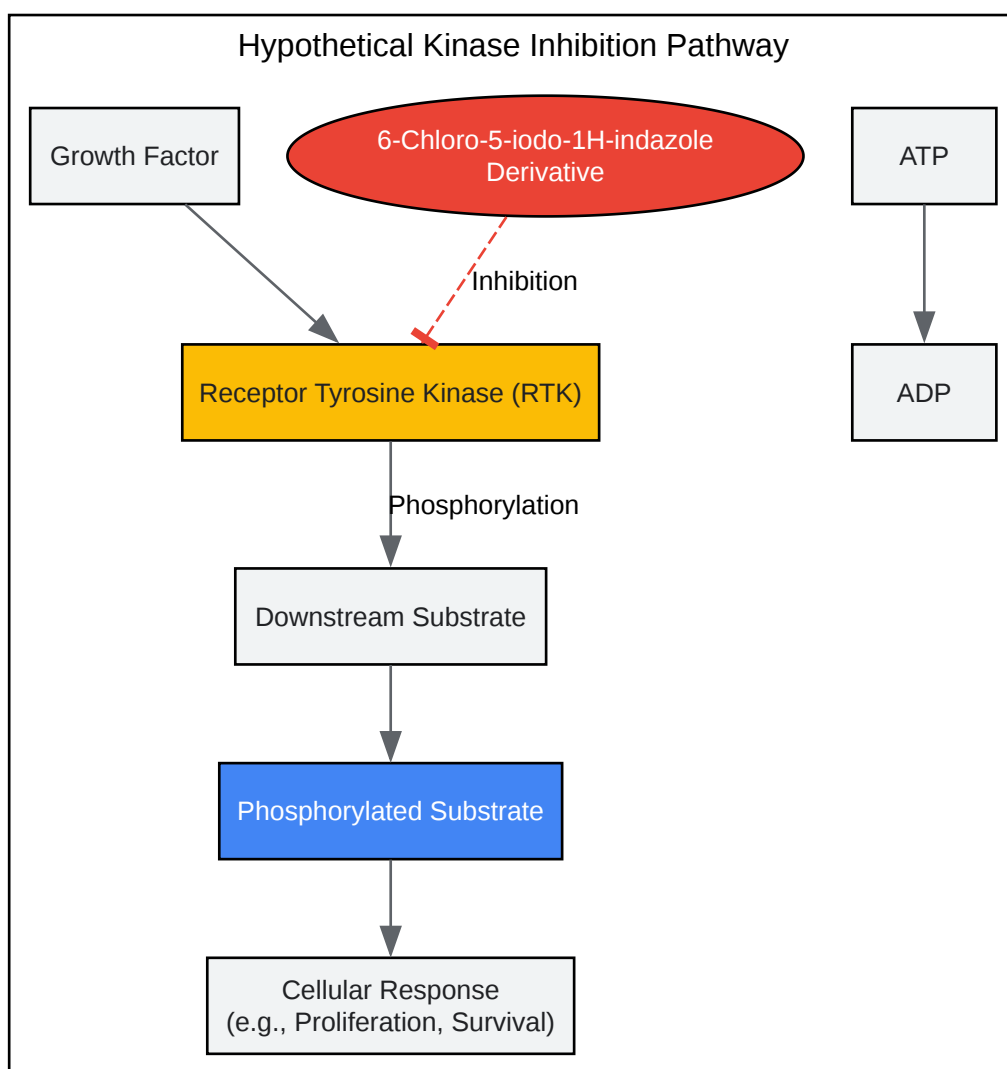
To further elucidate the experimental workflow and potential biological relevance of these compounds, the following diagrams are provided.



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Caption: A generalized workflow for the synthesis of halogenated 1H-indazole derivatives.

Given that many indazole derivatives act as kinase inhibitors, a hypothetical signaling pathway diagram illustrates their potential mechanism of action.



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Caption: A potential mechanism of action for an indazole derivative as a kinase inhibitor.

Conclusion

While the precise crystal structure of a **6-chloro-5-iodo-1H-indazole** derivative remains to be publicly detailed, a comparative analysis based on its halogenated analogs provides valuable structural and synthetic insights. The methodologies for synthesizing such compounds are well-established, allowing for the generation of diverse derivatives for further investigation. The continued exploration of this chemical space, coupled with detailed crystallographic studies, will undoubtedly contribute to the development of novel therapeutic agents with enhanced efficacy and specificity.

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References

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